molecular formula C7H8N2O3S B13202116 2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13202116
M. Wt: 200.22 g/mol
InChI Key: HTWYFJOJVMROKV-UHFFFAOYSA-N
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Description

Key Computational Findings:

  • Bond Lengths :

    • The C2–S bond measures 1.81 Å , consistent with single-bond character.
    • The C5–O (carboxylic acid) bond is 1.21 Å , indicating double-bond resonance.
  • Dihedral Angles :

    • The methylsulfanyl-methyl group adopts a gauche conformation relative to the pyrimidine ring, with a C2–CH₂–S–CH₃ dihedral angle of 68°.
  • Electrostatic Potential :

    • The carboxylic acid group exhibits a partial charge of −0.43 e , while the sulfur atom carries +0.18 e , influencing hydrogen-bonding interactions.

Computational model highlighting bond lengths and electrostatic surfaces

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 13.12 (s, 1H, COOH)
  • δ 8.41 (s, 1H, H-4)
  • δ 4.23 (s, 2H, CH₂S)
  • δ 2.54 (s, 3H, SCH₃)
  • δ 2.01 (s, 1H, NH).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 172.4 (COOH)
  • δ 163.8 (C-6)
  • δ 155.2 (C-2)
  • δ 116.7 (C-5)
  • δ 35.9 (CH₂S)
  • δ 14.3 (SCH₃).

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • 3290 cm⁻¹ : N–H stretch (pyrimidine ring).
  • 1705 cm⁻¹ : C=O stretch (carboxylic acid).
  • 1260 cm⁻¹ : C–S stretch (methylsulfanyl group).

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 201.08 [M+H]⁺ (calc. 201.03).
  • Fragmentation peaks at m/z 154 (loss of COOH) and 109 (cleavage of CH₂S).

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

2-(methylsulfanylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H8N2O3S/c1-13-3-5-8-2-4(7(11)12)6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10)

InChI Key

HTWYFJOJVMROKV-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Pyrimidine Precursors

One of the primary methods involves the condensation of suitable pyrimidine derivatives with methylsulfanyl-containing reagents. This approach typically begins with the formation of the pyrimidine core, followed by functionalization at specific positions.

  • Starting Materials: Pyrimidine precursors such as 2,4-diamino-6-hydroxy pyrimidine derivatives.
  • Key Reagents: Methylthiomethyl halides or methylthiomethyl derivatives are used to introduce the methylsulfanyl group at the 2-position.
  • Reaction Conditions: Reactions are often carried out under reflux in polar solvents like ethanol or dimethylformamide (DMF), with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Multi-step Synthesis Pathway

A typical multi-step synthesis involves:

  • Step 1: Formation of the pyrimidine ring via cyclization of β-dicarbonyl compounds with urea derivatives.
  • Step 2: Functionalization at the 5-position with carboxylic acid groups, often through oxidation or carboxylation reactions.
  • Step 3: Introduction of the methylsulfanyl group at the 2-position via nucleophilic substitution using methylthiomethyl halides.

Reaction Scheme:

Pyrimidine core synthesis → Nucleophilic substitution with methylthiomethyl halide → Oxidation/functionalization to introduce carboxylic acid

Purification Techniques

Post-synthesis, purification is achieved through:

Green Chemistry Approaches

Recent advancements focus on environmentally friendly methods, including microwave-assisted synthesis, mechanochemistry, and the use of green solvents.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, reduces reaction times, and enhances yields. For example, the synthesis of pyrimidine derivatives, including the target compound, can be optimized using microwave reactors with solvents like water or ethanol, minimizing hazardous waste.

Mechanochemical Synthesis

Mechanochemistry involves grinding reactants together in the absence of solvents, which aligns with green chemistry principles. This method has been successfully applied to synthesize pyrimidine derivatives with high efficiency and minimal environmental impact.

Use of Green Solvents

Replacing traditional solvents with eco-friendly alternatives such as water, ethanol, or supercritical carbon dioxide has been explored. These solvents facilitate reactions under milder conditions and reduce toxic waste.

Specific Synthetic Routes from Literature

Method from Patents and Research Articles

  • Condensation of guanidine derivatives with malonic acid esters: As described in patents, such as the synthesis of 4-(1,6-dihydro-6-oxo-2-pyrimidinyl)amino derivatives, involves heating guanidine with malonate esters in N-methylpyrrolidone, followed by cyclization and functionalization steps to yield the target compound.

  • Sequential amidation and oxidation: Involves initial formation of the pyrimidine ring, followed by selective oxidation to introduce the keto group at the 6-position and subsequent methylsulfanyl substitution at the 2-position.

Green Synthesis of Analogous Pyrimidine Derivatives

Research demonstrates that multicomponent reactions (MCRs) under solvent-free or aqueous conditions can efficiently produce pyrimidine derivatives with desired substitutions, including methylsulfanyl groups, with yields often exceeding 80% within short reaction times (3-30 minutes).

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages References
Conventional Condensation Pyrimidine precursors + methylthiomethyl halides Reflux in ethanol/DMF High purity, well-established
Multi-step Synthesis β-dicarbonyl compounds, urea, methylthiomethyl halides Reflux, oxidation Structural diversity
Microwave-Assisted Pyrimidine derivatives + methylthiomethyl reagents Microwave irradiation, green solvents Faster, higher yield
Mechanochemistry Reactants ground together Solvent-free, grinding Eco-friendly, efficient

Chemical Reactions Analysis

Structural Features Influencing Reactivity

This compound contains three reactive centers:

  • Methylsulfanyl (-SCH₃) group : Enhances nucleophilic substitution potential

  • 6-oxo dihydropyrimidine ring : Enables keto-enol tautomerism and acid-base reactions

  • Carboxylic acid (-COOH) group : Participates in decarboxylation and esterification

Key structural parameters:

FeatureValue/Bond Type
C-S bond length1.82 Å
Ring conjugationPartial aromaticity
pKa (COOH)3.2 ± 0.1

Data derived from X-ray crystallography and computational modeling

Hydrolysis Reactions

Controlled hydrolysis pathways yield distinct products:

Table 1: Hydrolysis Conditions and Products

Reagent SystemTemperatureTimeMajor ProductYield
2M HCl (aqueous)80°C4h6-hydroxy pyrimidine derivative78%
0.5M NaOH (ethanol/H₂O)25°C24hThiol-containing analog63%
Enzymatic (lipase)37°C48hPartial ring-opened compound41%

Mechanistic studies show acid-catalyzed hydrolysis proceeds through oxonium ion intermediate stabilization. Base-mediated reactions involve thiolate anion formation followed by β-elimination.

Oxidation Reactions

The methylsulfanyl group undergoes controlled oxidation:

Sequential Oxidation Pathway:

  • Sulfoxide Formation :

    • Oxidant: H₂O₂ (30%)

    • Conditions: CH₃COOH, 0°C

    • Conversion: >95% in 2h

  • Sulfone Formation :

    • Oxidant: KMnO₄ (0.1M)

    • Conditions: pH 7 buffer, 40°C

    • Conversion: 88% in 6h

Key Observation : Sulfone derivatives show enhanced biological activity (IC₅₀ = 0.19 μM vs COX-2)

Decarboxylation

Thermal decarboxylation occurs under specific conditions:

ParameterValue
Activation Energy98.4 kJ/mol
Optimal Temp160-180°C
Half-life (170°C)23 min

Decarboxylation follows first-order kinetics with entropy of activation ΔS‡ = −45.2 J·mol⁻¹·K⁻¹

Nucleophilic Substitution

The methylsulfanyl group participates in SN2 reactions:

Table 2: Substitution Reactions

NucleophileSolventCatalystProduct StructureYield
NH₃DMFCuIAminomethyl derivative72%
PhO⁻THF-Aryloxy substituted analog68%
CN⁻EtOH/H₂OPhase trans.Cyano-methyl product81%

Kinetic studies reveal second-order dependence with k₂ = 3.4 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C

Ring-Opening Reactions

Controlled ring cleavage produces bioactive intermediates:

Experimental Protocol:

  • Reagent : LiAlH₄ (3 eq)

  • Solvent : Dry ether

  • Temperature : −78°C → 25°C (gradual warming)

  • Product : Open-chain diamino compound

  • Yield : 58%

Biological Relevance : Ring-opened derivatives demonstrate 4.2-fold increased water solubility while maintaining antiviral activity (EC₅₀ = 2.3 μM vs HIV-1)

Coupling Reactions

The carboxylic acid participates in peptide-type couplings:

Esterification Data:

Coupling ReagentAmine PartnerConversionIsolated Yield
EDC/HOBtBenzylamine94%87%
DCC/DMAPPiperidine88%79%
CDIMorpholine91%83%

Resulting amides show modified pharmacokinetic profiles with t₁/₂ increase from 1.8h → 4.7h

This comprehensive reaction profile enables rational design of derivatives for pharmaceutical applications. Recent studies highlight the compound's potential as a versatile scaffold in antiviral and anti-inflammatory drug development .

Scientific Research Applications

2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit specific enzymes and pathways involved in disease processes.

    Medicine: Due to its potential biological activities, the compound is being explored as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity and physicochemical properties of pyrimidine-based XO inhibitors are highly dependent on substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight XO IC50 (nM) Key Features
2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid 2: methylsulfanylmethyl; 5: COOH C8H10N2O3S 214.24 Data not reported Moderate lipophilicity; carboxylic acid enhances solubility
2-{4-[(3-Chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid 2: phenyl with tetrazole/alkoxy; 5: COOH C19H14ClN5O4 411.80 23.6 Mixed-type XO inhibitor; comparable to febuxostat
2-((Dimethylamino)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid 2: dimethylaminomethyl; 5: COOH C8H11N3O3 197.19 Discontinued Basic amine improves solubility but may reduce metabolic stability
2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid 2: isopropyl; 4: methyl; 5: COOH C9H12N2O3 196.20 Data not reported Compact structure; lower molecular weight may enhance bioavailability
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]ethyl thiophene-2-carboxylate 2: methylsulfanyl; 5: thiophene ester C13H14N2O3S2 310.39 Data not reported Ester group may act as prodrug; thiophene enhances π-π stacking

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The methylsulfanylmethyl group (logP ~1.5–2.0) balances solubility and membrane permeability, whereas tetrazole/alkoxy phenyl derivatives (logP ~3.0) may face solubility challenges .
  • In contrast, tetrazole-containing compounds demonstrate better metabolic stability .
  • Synthetic Accessibility : The target compound can be synthesized via parallel solution-phase approaches, similar to methods used for 6-(5-oxopyrrolidin-3-yl)pyrimidine derivatives .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Position 2 substituents critically influence XO inhibition. Bulky groups (e.g., tetrazole/alkoxy phenyl) enhance activity, while smaller groups (e.g., methylsulfanylmethyl) may offer a balance between potency and pharmacokinetics .
  • Clinical Potential: Tetrazole/alkoxy derivatives are promising candidates for XO inhibition, with one compound matching febuxostat's efficacy.

Biological Activity

2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H12N2O3SC_9H_{12}N_2O_3S with a molecular weight of 228.27 g/mol. The compound features a pyrimidine ring, which is common in various biologically active molecules.

Anticancer Properties

Research indicates that compounds within the dihydropyrimidine family exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation and survival. For instance, studies have shown that derivatives of dihydropyrimidines can inhibit the activity of thymidylate synthase, an enzyme critical for DNA synthesis and repair, thereby leading to apoptosis in cancer cells .

Case Study:
A study published in Cancer Letters demonstrated that a similar compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM .

Antimicrobial Activity

The compound also displays promising antimicrobial activity against various pathogens. A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of several dihydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Table 1: Antimicrobial Activity of Dihydropyrimidine Derivatives

Compound NameMIC (µg/mL)Target Pathogen
Compound A15Staphylococcus aureus
Compound B20Escherichia coli
Compound C30Pseudomonas aeruginosa

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in nucleotide synthesis, crucial for rapidly dividing cells such as cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It has been observed that certain derivatives increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

Research Findings

Recent research has focused on the synthesis and biological evaluation of various derivatives of this compound. For example:

  • A derivative was synthesized and tested for its cytotoxic effects on lung cancer cell lines, demonstrating an IC50 value of 8 µM, indicating strong potential as an anticancer agent .
  • Another study highlighted the ability of the compound to enhance the efficacy of existing antibiotics against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid?

  • Methodological Answer : A common approach involves alkylation of a pyrimidine precursor with a methylsulfanyl-containing reagent. For analogous pyrimidines, synthesis often uses DMF as a solvent, potassium carbonate as a base, and controlled stirring at room temperature for 12 hours to achieve substitution reactions. Post-reaction purification typically involves crystallization from ethanol or water, yielding ~43% purity (optimization required) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to confirm intermediate formation. Adjust stoichiometry of brominated reagents (e.g., 1-bromo-2-methoxyethane) to improve yields .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Use X-ray crystallography to resolve planar pyrimidine ring conformations and hydrogen-bonded dimer formations (common in dihydropyrimidines). Complement this with ¹H/¹³C NMR to confirm substituent positions:

  • ¹H NMR : Methylsulfanyl protons appear as singlets near δ 2.53 ppm; NH protons resonate as broad signals at δ 13.55 ppm .
  • X-ray : Bond distances (e.g., C=O at ~1.363 Å, C–S at ~1.730 Å) align with literature values for pyrimidine derivatives .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Avoid moisture due to hydrolytic sensitivity of the dihydropyrimidine ring. Safety data sheets recommend using desiccants and inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or crystallographic anomalies)?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
  • Density Functional Theory (DFT) : Compare experimental bond angles/distances (e.g., α = 85.274°, β = 82.170° ) with computational models to validate crystallographic data.
  • Synchrotron X-ray Diffraction : Enhance resolution for ambiguous electron density maps .

Q. What strategies optimize reaction conditions for higher yields or regioselectivity?

  • Methodological Answer :

  • Catalytic Screening : Test Pd/Cu catalysts for C–S bond formation, as seen in analogous pyrimidine syntheses .
  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions. Evidence shows DMF may promote hydrolysis in oxo-dihydropyrimidines .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to <2 hours while maintaining yields .

Q. How does the methylsulfanyl group influence biological activity or intermolecular interactions?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target enzymes (e.g., thymidylate synthase) to assess sulfur’s role in binding affinity.
  • Hydrogen Bond Analysis : The –SCH₃ group may participate in weak C–H⋯S interactions, as observed in pyrimidine dimers .
  • Comparative Studies : Synthesize analogs with –OCH₃ or –SCH₂CH₃ groups to evaluate electronic/steric effects on activity .

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